Compound Description: Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) is a selective non-peptide protease-activated receptor 4 (PAR4) antagonist. [] It has been identified as a lead compound for the development of novel PAR4 antagonists. []
Relevance: YD-3 shares the core indazole structure with the target compound, N-[6-(3-{[ethyl(methyl)sulfamoyl]amino}phenyl)-1H-indazol-3-yl]cyclopropanecarboxamide. Both compounds possess a phenyl ring substituent at the 3-position of the indazole. This structural similarity makes YD-3 a relevant related compound for understanding the structure-activity relationships of indazole derivatives.
Osimertinib
Compound Description: Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for treating non-small cell lung cancer (NSCLC) with specific EGFR mutations. [] It exhibits selectivity for EGFR T790M, a mutation that confers resistance to earlier generations of EGFR TKIs. []
Relevance: While Osimertinib itself does not share structural features with N-[6-(3-{[ethyl(methyl)sulfamoyl]amino}phenyl)-1H-indazol-3-yl]cyclopropanecarboxamide, it is synthesized from (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one. This intermediate compound falls under the class of indole derivatives, which are structurally related to indazoles. Indazoles and indoles are both bicyclic heterocycles containing a benzene ring fused to a five-membered nitrogen-containing ring. The difference lies in the position of the nitrogen atoms within the five-membered ring. This close structural relationship between indoles and indazoles makes Osimertinib relevant as it highlights the potential of compounds within this chemical class to exhibit biological activity.
Compound Description: MK-0457 is an Aurora kinase inhibitor in development for cancer treatment. [] It primarily undergoes N-oxidation and N-demethylation in human liver preparations. []
Relevance: MK-0457 shares the cyclopropanecarboxamide group with the target compound, N-[6-(3-{[ethyl(methyl)sulfamoyl]amino}phenyl)-1H-indazol-3-yl]cyclopropanecarboxamide. This shared structural element suggests potential similarities in their pharmacokinetic profiles and metabolism.
p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide and p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide
Compound Description: These compounds belong to the class of N-(7-indolyl)benzene-sulfonamides, which are potential antitumor agents and cell cycle inhibitors. [] They are synthesized through a series of reactions starting from 2-phenyl-indole. []
Relevance: While these compounds feature an indole core instead of the indazole core of N-[6-(3-{[ethyl(methyl)sulfamoyl]amino}phenyl)-1H-indazol-3-yl]cyclopropanecarboxamide, they are significant because they highlight the biological activity and synthetic accessibility of compounds containing the sulfonamide functional group (-SO2NH-) attached to an indole/indazole scaffold. The target compound also possesses a sulfonamide group, albeit an ethyl(methyl)sulfamoyl (-SO2N(CH3)(CH2CH3)) variant. This shared chemical motif warrants their inclusion as related compounds.
Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates and Methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates
Compound Description: These are regioisomeric pyrazole derivatives synthesized and evaluated for their ability to inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). [] PfDHODH is an enzyme crucial for pyrimidine biosynthesis in the malaria parasite, making it a target for antimalarial drug development. []
Relevance: These pyrazole derivatives exemplify the broader class of heterocyclic carboxamides, to which N-[6-(3-{[ethyl(methyl)sulfamoyl]amino}phenyl)-1H-indazol-3-yl]cyclopropanecarboxamide also belongs. Both pyrazoles and indazoles are five-membered nitrogen-containing heterocycles, and their incorporation into carboxamide structures suggests potential for exploring diverse biological activities within this chemical space.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.